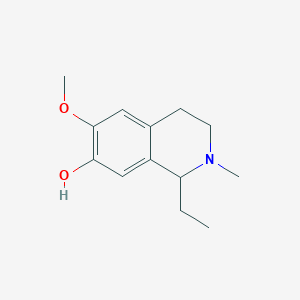
3-(tert-Butylamino)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylamino)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under specific conditions. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is efficient and environmentally friendly, providing good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The tert-butylamino group can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylamino)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(tert-Butylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance binding affinity and specificity, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the tert-butylamino group.
2,3-Dihydroquinazolinones: Compounds with a reduced quinazolinone core.
Substituted Quinazolinones: Derivatives with various functional groups attached to the quinazolinone core.
Uniqueness
3-(tert-Butylamino)quinazolin-4(3H)-one is unique due to the presence of the tert-butylamino group, which can enhance its chemical stability, solubility, and biological activity compared to other quinazolinone derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
89804-93-3 |
|---|---|
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
3-(tert-butylamino)quinazolin-4-one |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)14-15-8-13-10-7-5-4-6-9(10)11(15)16/h4-8,14H,1-3H3 |
InChI-Schlüssel |
QNVVCZCCLWDWIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NN1C=NC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


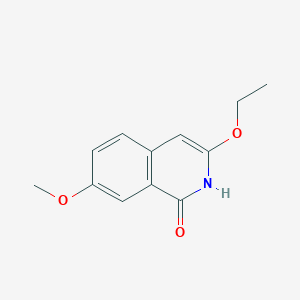


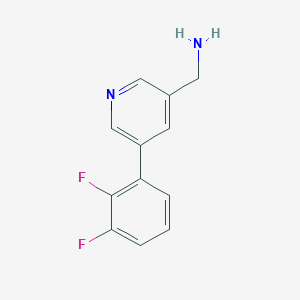
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)

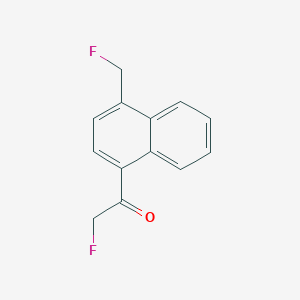

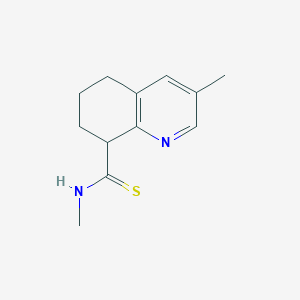


![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)
